5-Bromo-6-methyl-1,7-naphthyridine
Overview
Description
5-Bromo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring structure, which consists of two pyridine rings
Mechanism of Action
Target of Action
5-Bromo-6-methyl-1,7-naphthyridine is a pharmacologically active compound with a variety of applications Similar compounds, such as 1,6-naphthyridines, have been found to exhibit anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets to exert their effects . For instance, some naphthyridines have been found to inhibit certain types of cancer, renal carcinoma, colon cancer, and melanoma .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Naphthyridines in general have been found to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA topoisomerases, enzymes that are crucial for DNA replication and transcription. The interaction between this compound and DNA topoisomerases can inhibit the enzyme’s activity, leading to the disruption of DNA processes . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical interactions and enhance its biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of DNA polymerases . Additionally, this compound can inhibit the activity of histone deacetylases, enzymes that play a crucial role in regulating gene expression by modifying chromatin structure . These interactions contribute to the compound’s ability to modulate cellular processes and exert its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity, and exceeding this threshold can lead to increased toxicity . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases . These interactions can alter metabolite levels and affect cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and metalloproteins, which can influence its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, this compound can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The subcellular distribution of this compound is therefore a critical factor in determining its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1,7-naphthyridine typically involves the bromination of 6-methyl-1,7-naphthyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the original compound.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-6-methyl-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,7-naphthyridine: Lacks the bromine atom, leading to different reactivity and applications.
5-Chloro-6-methyl-1,7-naphthyridine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-Bromo-1,7-naphthyridine:
Uniqueness
5-Bromo-6-methyl-1,7-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-6-methyl-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXKPXRIFYUDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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